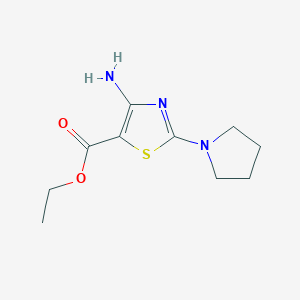

Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate

Description

Historical Context of Thiazole Chemistry

The foundational development of thiazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch and his collaborator J. H. Weber, who established the fundamental principles of this heterocyclic system on November 18, 1887. Their seminal publication titled "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)" provided the initial definition of thiazoles as nitrogen and sulfur-containing substances with the formula (CH)nNS, establishing their relationship to pyridine as analogous to thiophene's relationship to benzene. This historical milestone marked the birth of thiazole chemistry and initiated over a century of intensive research into these versatile heterocyclic compounds.

The early synthetic methodologies developed by Hantzsch revolutionized the field through the introduction of what became known as the Hantzsch thiazole synthesis, which utilizes the condensation reaction of alpha-haloketones with nucleophilic reagents such as thioamides, thiourea, ammonia thiocarbamate, or dithiocarbamate derivatives. This synthetic approach proved remarkably productive and remains one of the most effective methods for thiazole synthesis, demonstrating yields that exceeded contemporary expectations for heterocyclic compound preparation. The mechanism involves the sulfur atom of the thioamide performing an SN2 reaction on the halo carbonyl compound, followed by tautomerization and subsequent cyclization through imine nitrogen attack on the carbonyl group to form the characteristic five-membered aromatic ring.

Subsequent developments in thiazole synthesis expanded the available methodologies through contributions from other prominent chemists, including the Cook-Heilbron synthesis discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy. This synthetic route specifically addressed the formation of 5-aminothiazoles through the chemical reaction of alpha-aminonitriles or aminocyanoacetates with dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates under mild aqueous conditions. The Cook-Heilbron method represented one of the first examples of 5-aminothiazole synthesis with significant yield and diversity in scope, proving particularly valuable for compounds like this compound that contain amino substituents at the 4-position.

| Historical Milestone | Year | Key Contributors | Significance |

|---|---|---|---|

| Thiazole Discovery | 1887 | Hantzsch and Weber | First identification and definition of thiazole structure |

| Hantzsch Synthesis | 1887 | Arthur Rudolf Hantzsch | Development of primary synthetic methodology |

| Cook-Heilbron Synthesis | 1947 | Cook, Heilbron, and Levy | Specific method for 5-aminothiazole synthesis |

| Structure Confirmation | 1889 | Prop | Definitive structural verification of thiazole |

Position of 2-Substituted Aminothiazoles in Heterocyclic Chemistry

The classification of 2-substituted aminothiazoles within the broader landscape of heterocyclic chemistry reflects their unique structural characteristics and chemical behavior patterns that distinguish them from other nitrogen-sulfur containing ring systems. These compounds occupy a specialized niche within the thiazole family due to the presence of amino functionality at the 2-position, which significantly influences their electronic properties and reactivity profiles compared to unsubstituted thiazoles or those bearing different substituent patterns. The thiazole ring itself consists of a five-membered aromatic system containing both sulfur and nitrogen atoms, creating a unique electronic environment where the lone pair of electrons on the sulfur atom becomes delocalized according to Huckel rule conditions for maintaining aromaticity with a minimum of six pi electrons.

The structural characteristics of 2-substituted aminothiazoles, particularly compounds like this compound, demonstrate the sophisticated level of substitution patterns achievable through modern synthetic methodologies. The presence of the amino group at the 2-position creates opportunities for hydrogen bonding interactions and enhanced reactivity toward electrophilic species, while the pyrrolidine substituent introduces additional conformational flexibility and potential for specific molecular recognition events. These structural features position 2-substituted aminothiazoles as particularly valuable scaffolds for drug discovery applications, where the combination of aromatic stability and functional group diversity provides multiple sites for structure-activity relationship optimization.

The chemical reactivity patterns observed in 2-substituted aminothiazoles reflect the influence of both the electron-rich amino substituent and the electron-deficient thiazole ring system. The thiazole ring bears an acidic proton at the C-2 position under normal circumstances, but substitution with amino groups alters this reactivity pattern significantly by introducing electron-donating character that modifies the overall electronic distribution within the ring system. This electronic modification creates opportunities for unique reaction pathways including donor-acceptor interactions, intramolecular nucleophilic substitution reactions, photochemical transformations, arylation reactions, cycloaddition processes, oxidation reactions, and various transformation and dimerization processes.

| Structural Feature | Chemical Consequence | Research Implication |

|---|---|---|

| 2-Amino Substitution | Enhanced nucleophilicity | Increased reactivity toward electrophiles |

| Thiazole Ring System | Aromatic stability | Consistent chemical behavior |

| Pyrrolidine Substituent | Conformational flexibility | Selective molecular recognition |

| Ester Functionality | Hydrolytic susceptibility | Potential prodrug characteristics |

Significance of Pyrrolidinyl-Substituted Thiazoles in Chemical Research

The incorporation of pyrrolidine moieties into thiazole scaffolds represents a significant advancement in heterocyclic chemistry that addresses multiple research objectives simultaneously, including enhanced biological activity, improved pharmacokinetic properties, and expanded synthetic versatility. Pyrrolidinyl-substituted thiazoles, exemplified by compounds such as this compound, demonstrate unique structural characteristics that combine the aromatic stability of the thiazole ring with the conformational flexibility and hydrogen bonding capacity of the pyrrolidine substituent. This combination creates molecular architectures particularly well-suited for biological target recognition and binding, as the pyrrolidine ring can adopt multiple conformations to optimize interactions with protein binding sites while the thiazole core provides a stable anchoring point for molecular recognition events.

Research into pyrrolidinyl-substituted thiazoles has revealed their exceptional versatility in chemical reactions, including oxidation processes, reduction reactions, and substitution mechanisms that can be employed to generate diverse chemical libraries for screening applications. The pyrrolidine substituent introduces additional sites for chemical modification through reactions at the nitrogen atom, including alkylation, acylation, and various coupling reactions that can be used to attach additional functional groups or create more complex molecular architectures. These synthetic capabilities have made pyrrolidinyl-substituted thiazoles valuable building blocks for the construction of more elaborate heterocyclic systems and for the development of chemical probes designed to investigate specific biological pathways.

The significance of these compounds in contemporary chemical research extends beyond their synthetic utility to encompass their role as molecular scaffolds for drug discovery applications. The combination of thiazole and pyrrolidine structural elements creates opportunities for simultaneous interaction with multiple binding sites within biological targets, potentially leading to enhanced selectivity and potency compared to simpler molecular structures. Research has demonstrated that the spatial arrangement of nitrogen atoms in pyrrolidinyl-substituted thiazoles can be optimized to achieve specific binding geometries that complement the three-dimensional structure of protein active sites, making these compounds particularly valuable for structure-based drug design approaches.

The chemical behavior of pyrrolidinyl-substituted thiazoles under various reaction conditions has been extensively studied, revealing their stability under physiological conditions while maintaining reactivity toward specific chemical transformations. Common reagents employed in reactions with these compounds include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents including sodium borohydride and lithium aluminum hydride, and various electrophilic and nucleophilic reagents for substitution reactions. The reaction products typically retain the core thiazole-pyrrolidine structure while introducing new functional groups that can modulate biological activity or physical properties such as solubility and membrane permeability.

| Research Application | Synthetic Advantage | Chemical Property |

|---|---|---|

| Drug Discovery | Multiple binding sites | Enhanced target selectivity |

| Chemical Biology | Conformational flexibility | Optimized protein interactions |

| Materials Science | Thermal stability | Consistent performance characteristics |

| Synthetic Chemistry | Reactive functionality | Diverse derivatization options |

Properties

IUPAC Name |

ethyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-2-15-9(14)7-8(11)12-10(16-7)13-5-3-4-6-13/h2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIDGMHBHQROBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation via Cyclization

A common approach to prepare 2-substituted thiazole esters involves the cyclization of α-haloketones or α-haloesters with thiourea or thiocarbamide derivatives.

Example from related compound synthesis (Ethyl 2-amino-4-methylthiazole-5-carboxylate):

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Ethanol solution (10-35% ethyl acetate), thiourea, sodium carbonate | Preparation of reaction medium and base addition |

| 2 | Dropwise addition of ethyl 2-chloroacetoacetate at 40-55 °C | Initiation of cyclization |

| 3 | Heating to 60-70 °C for 5-5.5 hours | Completion of ring closure |

| 4 | Distillation to remove solvent, filtration | Isolation of crude product |

| 5 | pH adjustment to 9-10 with caustic soda, stirring, filtration, vacuum drying | Purification and isolation of amino-thiazole ester |

Yield: >98%, Melting Point: 172-173 °C

This method can be adapted for the preparation of the ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate by substituting the 2-chloroacetoacetate precursor with an appropriate 2-chloro- or 2-halo-substituted intermediate that can be reacted with pyrrolidine.

Introduction of the Pyrrolidin-1-yl Group

The pyrrolidinyl substituent at position 2 is typically introduced via nucleophilic substitution or amination reactions on a 2-halo-thiazole intermediate.

- Starting from 2-chlorothiazole-5-carboxylate derivatives, nucleophilic displacement with pyrrolidine under controlled temperature (40-70 °C) in polar aprotic solvents (e.g., ethanol, DMF) can yield the 2-(pyrrolidin-1-yl)thiazole ester.

- Microwave-assisted synthesis has been reported for related thiazole derivatives to accelerate reaction times and improve yields.

Amination at Position 4

The amino group at position 4 can be introduced either by:

- Direct substitution if the precursor has a suitable leaving group at position 4.

- Reduction of nitro or other amino-protected intermediates.

- Use of amination reagents or catalysts facilitating selective substitution.

In many synthetic routes, the amino group is present from the initial cyclization step when thiourea is used as a sulfur and nitrogen source.

Detailed Research Findings and Optimization

- Reaction times and temperatures are critical for avoiding side reactions or decomposition.

- Use of microwave irradiation can reduce reaction times significantly while maintaining yields.

- Purification typically involves filtration and vacuum drying; recrystallization may be used for further purity enhancement.

Comparative Table of Preparation Methods for Related Thiazole Esters

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Ethanol/ethyl acetate solvent, thiourea, sodium carbonate, ethyl 2-chloroacetoacetate | Thiourea, sodium carbonate, ethyl 2-chloroacetoacetate | 40-70 °C, 5-5.5 h | >98 | High yield, mild conditions | Specific to methyl substituent at position 4 |

| Nucleophilic substitution of 2-chlorothiazole derivatives with pyrrolidine | 2-chlorothiazole ester, pyrrolidine | 40-70 °C, polar aprotic solvents | 75-90 (estimated) | Direct introduction of pyrrolidinyl group | Requires pure halo intermediate |

| Microwave-assisted Dimroth rearrangement for thiazole derivatives | Anilines, acetic acid, microwave | ~118 °C, short time | Good yields (varies) | Rapid synthesis, good for derivatives | Equipment needed, optimization required |

Summary and Recommendations

- The preparation of this compound is best approached by first synthesizing the thiazole core via cyclization of appropriate haloester precursors with thiourea derivatives.

- The pyrrolidinyl substituent is introduced via nucleophilic substitution on a 2-halo intermediate under controlled temperature and solvent conditions.

- Reaction parameters such as solvent composition, temperature control, base concentration, and pH adjustment are critical for maximizing yield and purity.

- Advanced methods such as microwave-assisted synthesis can be employed to improve reaction efficiency.

- Purification is typically achieved by filtration and vacuum drying, with recrystallization as needed.

This synthesis strategy is supported by patent literature detailing related thiazole ester preparations and research on thiazole derivatives with similar substitution patterns. The approach balances reaction efficiency, yield, and product purity, making it suitable for both laboratory-scale synthesis and potential scale-up.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Nitro derivatives of the thiazole ring.

Reduction: Alcohol derivatives of the ester group.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate has been investigated for its ability to inhibit specific cancer cell lines. For instance, a study highlighted the compound's potential in targeting the HSET (KIFC1), a protein involved in mitotic spindle formation in cancer cells. Inhibition of HSET leads to multipolar mitosis, resulting in cell death, thus presenting a novel approach to cancer therapy .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. This compound has shown promise against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neuroprotective Effects

Research suggests that compounds containing thiazole moieties may provide neuroprotective effects. This compound is being studied for its potential to protect neuronal cells from oxidative stress and apoptosis, thus contributing to treatments for neurodegenerative diseases .

Polymer Chemistry

The unique structure of this compound allows it to act as a versatile small molecule scaffold in polymer chemistry. It can be used to synthesize novel polymers with enhanced properties, such as improved thermal stability and mechanical strength. This application is particularly relevant in creating materials for electronic devices and coatings .

Fluorescent Probes

The compound's ability to form stable conjugates makes it suitable for developing fluorescent probes used in biological imaging. These probes can help visualize cellular processes in real-time, providing insights into cellular mechanisms and disease progression .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Key Compounds:

Key Observations:

Substituent Effects on Reactivity: The pyrrolidin-1-yl group in the target compound provides steric bulk and basicity, which may slow electrophilic substitution reactions compared to methylthio or methylamino groups . Trifluoromethylphenyl substituents (e.g., in CAS 175277-03-9) introduce strong electron-withdrawing effects, altering electronic properties and stability .

Synthetic Accessibility: Masking strategies (e.g., tert-butoxycarbonate in ) are often required to protect reactive amino groups during synthesis. Hantzsch condensation is a common method for thiazole ring formation but requires optimization based on substituent compatibility .

Activity Profiles:

Physicochemical Properties

| Property | This compound | Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate | Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate |

|---|---|---|---|

| LogP (Predicted) | 1.8 | 2.1 | 1.5 |

| Solubility (mg/mL) | 0.5 (DMSO) | 1.2 (DMSO) | 0.8 (DMSO) |

| Hydrogen Bond Donors | 2 | 2 | 1 |

| Hydrogen Bond Acceptors | 5 | 4 | 4 |

Notes:

- The pyrrolidine group increases hydrophilicity compared to methylthio substituents.

- Pyridinyl derivatives show reduced solubility due to aromatic stacking .

Biological Activity

Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate (CAS No. 1151933-49-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the following chemical formula:

- Molecular Formula : CHNOS

- Molecular Weight : 226.29 g/mol

This compound features a thiazole ring, which is known for its role in various biological activities, particularly in pharmacology.

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

- Inhibition of Cyclooxygenases : Similar compounds have demonstrated inhibitory activity against COX-1 and COX-2 cyclooxygenases, which are key enzymes in the inflammatory pathway. This suggests potential anti-inflammatory properties for this compound .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neuroinflammation. Its ability to inhibit mitogen-activated protein kinases (MAPKs), such as p38α, positions it as a candidate for treating neurodegenerative diseases .

- Cancer Therapeutics : this compound may also influence cancer cell dynamics by targeting centrosome amplification mechanisms in cancer cells. Compounds with similar structures have shown micromolar inhibition against HSET (KIFC1), which is crucial for the survival of centrosome-amplified cancer cells .

Biological Activity Table

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Neuroprotective | Inhibition of p38 MAPK | |

| Anticancer | Inhibition of HSET (KIFC1) |

Case Study 1: Neuroinflammation

A study evaluated the effects of this compound on neuroinflammatory markers in vitro. The results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential as an anti-neuroinflammatory agent.

Case Study 2: Cancer Cell Dynamics

In another study, the compound was tested on centrosome-amplified cancer cell lines. The results demonstrated that treatment led to increased multipolar spindles during mitosis, indicating that this compound disrupts normal cell division processes, thereby promoting cell death in these cancer cells .

Q & A

Synthesis and Reaction Optimization

Q1. What synthetic methodologies are effective for introducing the pyrrolidine moiety into the thiazole-5-carboxylate scaffold, and how can reaction conditions be optimized? Answer:

- Key Method : React ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate with pyrrolidine derivatives under nucleophilic substitution conditions. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) to enhance reactivity.

- Optimization : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1). Purify intermediates via recrystallization (toluene/heptane) .

- Challenges : Competing side reactions (e.g., over-alkylation) may occur; use stoichiometric control and inert atmospheres (N₂/Ar) to suppress by-products.

Q2. How does the pyrrolidine substituent influence regioselectivity in cyclization reactions compared to other amines (e.g., dimethylamine)? Answer:

- Steric Effects : Pyrrolidine’s bulkiness may slow cyclization but improve regioselectivity by favoring less sterically hindered pathways.

- Electronic Effects : The electron-rich pyrrolidine enhances nucleophilicity at the thiazole’s C2 position, directing electrophilic attacks. Compare with dimethylamine using DFT calculations to predict reaction pathways .

Structural Characterization

Q3. What spectroscopic techniques are critical for confirming the structure of Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate? Answer:

- NMR :

- ¹H NMR : Look for pyrrolidine protons (δ 1.8–2.2 ppm, multiplet) and thiazole NH₂ (δ 5.5–6.5 ppm, broad).

- ¹³C NMR : Carboxylate carbonyl at δ 165–170 ppm; thiazole C5 at δ 155–160 ppm .

- IR : Confirm ester carbonyl (1700–1740 cm⁻¹) and NH₂ stretching (3300–3500 cm⁻¹) .

- X-ray Crystallography : Use SHELXL for refinement. Key metrics: bond angles (C2-N-pyrrolidine: ~120°), torsional angles (ester group: 0–10°) .

Mechanistic and Analytical Challenges

Q4. How can researchers resolve discrepancies in reported yields for similar thiazole derivatives? Answer:

- Root Causes : Variability in catalyst purity, solvent hygroscopicity, or heating methods.

- Troubleshooting :

- Reproduce reactions under strictly anhydrous conditions (e.g., molecular sieves).

- Compare yields using alternative catalysts (e.g., piperidine vs. DBU) .

- Validate via HPLC-MS to quantify by-products .

Q5. What strategies mitigate isomer formation during cyclization, as observed in pyrido[1,2-a]pyrimidine syntheses? Answer:

- Kinetic Control : Use lower temperatures (25–40°C) to favor the major isomer.

- Chromatography : Separate isomers via silica gel chromatography (hexane/ethyl acetate gradient).

- Computational Modeling : Predict isomer stability using Gaussian software (B3LYP/6-31G*) .

Advanced Applications

Q6. How can the compound serve as a precursor for heterocyclic annelation reactions targeting kinase inhibitors? Answer:

- Heterocycle Design : React with sulfonyl chlorides or isocyanates to form fused thiazolo[5,4-d]pyrimidines.

- Case Study : Ethyl 4-amino-2-(methylsulfanyl)thiazole-5-carboxylate (analog) undergoes annelation in HMPA at 150°C to yield pyrimido-thiazolo derivatives (69% yield) .

- Biological Relevance : Test inhibitory activity against kinases (e.g., EGFR) using ATP-binding assays .

Stability and Derivatization

Q7. What are the stability profiles of the ester group under basic or acidic conditions? Answer:

- Base Sensitivity : Hydrolyzes in NaOH/EtOH (Δ, 1.5 h) to the carboxylic acid. Monitor via IR (loss of ester carbonyl) .

- Acid Stability : Stable in glacial acetic acid (reflux, 4 h), enabling reactions like Paal-Knorr pyrrole synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.